![molecular formula C17H10Cl2D4F2N2O3 B602538 Roflumilast-d4 CAS No. 1398065-69-4](/img/structure/B602538.png)
Roflumilast-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Roflumilast-d4 is intended for use as an internal standard for the quantification of roflumilast . Roflumilast is a medication that acts as a selective, long-acting inhibitor of the enzyme phosphodiesterase-4 (PDE-4) . It reduces inflammation in the lungs that leads to COPD (chronic obstructive pulmonary disease) .
Synthesis Analysis
The synthesis of Roflumilast involves several steps including oxidation, acylation, and amidation . A detailed study on the physicochemical characterization and compatibility of Roflumilast with various pharmaceutical excipients has been published .Molecular Structure Analysis
Roflumilast-d4 has a molecular formula of C17H10D4Cl2F2N2O3 . The DSC curve showed a sharp endothermic melting peak at 160.43 °C for roflumilast .Chemical Reactions Analysis
Roflumilast was found to be compatible with magnesium stearate and had some physical interactions with croscarmellose sodium, microcrystalline cellulose, sodium starch glycolate, and pregelatinized starch .Physical And Chemical Properties Analysis
Roflumilast has a density of 1.5±0.1 g/cm3, a boiling point of 430.6±45.0 °C at 760 mmHg, and a flash point of 214.2±28.7 °C . The DSC analysis showed that roflumilast was compatible with magnesium stearate .科学的研究の応用
Spinal Cord Injury Treatment
Roflumilast has been evaluated for its therapeutic effect in a thoracic contusion rat model of spinal cord injury . The treatment was found to be effective in promoting functional recovery. Roflumilast-treated animals showed improvements in both gross and fine motor function . Histological assessment revealed a significant decrease in cavity size, less reactive microglia, as well as higher axonal regeneration in treated animals . Molecular analysis revealed that IL-10 and IL-13 levels, as well as VEGF, were increased in the serum of Roflumilast-treated animals .
Chronic Obstructive Pulmonary Disease (COPD) Treatment
Roflumilast is currently administered orally to control acute exacerbations in chronic obstructive pulmonary disease (COPD) . However, side effects such as gastrointestinal disturbance and weight loss have limited its application . To circumvent this, an inhalable Roflumilast formulation was developed to reduce the dose and potentially avoid the associated toxicity . The formulation exhibited stable aerosolization after storage at 25 °C/15% Relative Humidity (RH) for one month .
Sepsis-Induced Renal Impairment Treatment
Roflumilast therapy has been indicated to help reverse sepsis-induced liver and lung harm . However, whether it is also effective in reversing sepsis-induced renal impairment remains unknown .
作用機序
- Accumulation of intracellular cAMP affects inflammatory and structural cells involved in chronic obstructive pulmonary disease (COPD) pathogenesis .
Target of Action
Mode of Action
Result of Action
Safety and Hazards
将来の方向性
Roflumilast is used to prevent the symptoms (flare-ups) of chronic obstructive pulmonary disease (COPD). This medicine is available only with your doctor’s prescription . There are ongoing studies to determine whether roflumilast protects against renal dysfunction, inflammatory response, and apoptosis in sepsis-induced kidney damage .
特性
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)/i1D2,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDBXUUTURYVHR-LNLMKGTHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。